Budesonide Impurity 1
Description
Properties
Molecular Formula |
C25H32O7 |
|---|---|
Appearance |
Purity:97.2%White solid |
Synonyms |
Budesonide Acid |
Origin of Product |
United States |
Scientific Research Applications
Quality Control in Pharmaceutical Manufacturing
Budesonide Impurity 1 serves as a crucial reference substance for the quality control of budesonide and its formulations. The synthesis of this impurity allows for the establishment of analytical methods to detect and quantify impurities in pharmaceutical products. The method described in the patent literature outlines a straightforward synthetic route for producing this compound with high yield and purity, making it suitable for use as a standard in high-performance liquid chromatography (HPLC) assays .
Stability studies are essential for understanding how budesonide formulations behave over time. Research has shown that this compound can be formed during photodegradation processes when budesonide is exposed to UV light in the presence of organic solvents . This finding highlights the importance of monitoring impurities during stability testing to ensure the safety and efficacy of pharmaceutical products.
Case Study: Photodegradation Analysis
In a study investigating the stability of budesonide formulations, an unknown impurity was detected at a retention time indicative of this compound. The analysis utilized mass spectrometry to characterize the impurity, revealing that it likely results from photo-isomerization processes. This case underscores the need for thorough stability assessments that include potential degradation products .
Toxicological Assessments
Toxicological evaluations are critical when assessing the safety profile of pharmaceuticals. This compound has been evaluated using predictive toxicology tools such as Derek Nexus, which indicated plausible mutagenicity and non-specific genotoxicity in mammalian systems . These findings necessitate further investigation into the safety implications of this impurity, particularly concerning its potential effects when present in therapeutic formulations.
Table 2: Toxicological Predictions for this compound
| Endpoint | Prediction |
|---|---|
| Chromosome Damage (Mammals) | Plausible |
| Mutagenicity (Bacteria) | Plausible |
| Non-Specific Genotoxicity | Plausible |
Research Reference Substance
As a reference substance, this compound facilitates research into the pharmacokinetics and pharmacodynamics of budesonide. By providing a benchmark for impurity levels, researchers can better understand how impurities influence drug behavior within biological systems . This application is particularly relevant in developing new formulations or delivery methods for budesonide.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Formation Pathway Comparisons
Budesonide Impurity 1 (Lumibudesonide) is structurally distinct from other budesonide impurities due to its rearranged dienone ring. Below is a comparison with key degradation products:
Table 1: Structural and Formation Characteristics
Key Observations :
Analytical Detection Methods
Different analytical techniques are employed to quantify and characterize these impurities:
Table 2: Detection Methods and Sensitivity
Preparation Methods
Patent-Based Acylation Method
The primary synthesis route, detailed in CN110078784B, involves a two-step acylation of budesonide using butyryl chloride or butyric anhydride under controlled conditions:
Step 1: Synthesis of USP-Z1-IM1 Intermediate
Budesonide (8.6 g) is dissolved in 1,4-dioxane (80 mL) and cooled to 0–10°C. Triethylamine (6.06 g) is added as an acid scavenger, followed by dropwise addition of butyryl chloride (5.32 g) while maintaining temperatures ≤20°C. After 1–2 hours, the reaction is quenched in water (100 mL), extracted with dichloromethane (2 × 100 mL), and washed with saturated NaCl and water. The organic phase is concentrated, and the residue is crystallized from dichloromethane/petroleum ether to yield USP-Z1-IM1 as a white solid (5.4 g, 54%, 90% purity).
Key Reaction Parameters
| Parameter | Butyryl Chloride Route | Butyric Anhydride Route |
|---|---|---|
| Starting Budesonide (g) | 8.6 | 3.9 |
| Solvent Volume (mL) | 80 | 40 |
| Acid Scavenger (g) | Triethylamine (6.06) | Triethylamine (2.94) |
| Acylating Agent (g) | Butyryl Chloride (5.32) | Butyric Anhydride (2.47) |
| Yield (%) | 54 | 51 |
| Purity (%) | 90 | 92 |
This method emphasizes temperature control (<20°C) to prevent epimerization and side reactions. The use of petroleum ether for crystallization ensures effective impurity removal, though yields remain moderate due to steric hindrance at the C8b position.
Alternative Esterification Strategies
While the patent focuses on butyryl derivatives, custom synthesis providers like Venkatasai Life Sciences employ analogous acylation with propionyl or acetyl chlorides, albeit with lower yields (40–45%). These variations highlight the sensitivity of the C8b hydroxyl group to bulkier acylating agents, necessitating precise stoichiometric ratios to minimize diastereomer formation.
Process Optimization and Challenges
Solvent Selection and Crystallization
1,4-Dioxane is preferred for its high solubility of budesonide and compatibility with acyl chlorides. Post-reaction, dichloromethane extraction ensures efficient phase separation, while petroleum ether-induced crystallization achieves >90% purity by precipitating hydrophobic byproducts. However, residual solvent removal remains challenging, requiring vacuum drying at 25–30°C to prevent thermal degradation.
Analytical Validation
Post-synthesis characterization employs HPLC with a C18 column (150 × 4.6 mm, 3.5 µm) and UV detection at 244 nm. The EP monograph method resolves this compound at RRT 0.66–1.31 relative to budesonide, with a resolution factor ≥1.5 between adjacent peaks. LC-MS/MS (m/z 443.2 [M+H]+) and 1H NMR (δ 5.78 ppm, olefinic H) confirm structural integrity, while photostability studies exclude lumibudesonide contamination.
Industrial-Scale Considerations
Scalability of the acylation method is limited by the exothermic nature of the reaction, necessitating jacketed reactors for temperature control. Current Good Manufacturing Practices (cGMP) require in-process checks for residual triethylamine (<500 ppm) and butyryl chloride (<10 ppm), achieved via aqueous washes. Despite these measures, batch-to-batch variability in crystallinity (70–92%) persists, prompting research into alternative purification techniques like centrifugal partition chromatography .
Q & A
Q. What analytical methods are recommended for identifying and characterizing Budesonide Impurity 1 in drug formulations?
this compound (C25H32O7, MW 444.52) can be identified using hyphenated techniques such as LC-MS/MS for molecular ion profiling and fragmentation patterns, coupled with HPLC-PDA to assess UV spectral shifts indicative of structural rearrangements . For diastereomeric separation, micellar electrokinetic chromatography (MEKC) with sodium cholate and MAPS surfactants has been optimized to resolve epimers and related impurities, requiring pH 8.8 borate buffer and voltage adjustments . Structural confirmation should include NMR (1H, 13C, and 2D experiments) to resolve stereochemical ambiguities .
Q. How can researchers ensure accurate quantification of this compound below the ICH identification threshold (0.1%)?
Use validated LC-MS/MS methods with sensitivity limits ≤0.05%, incorporating internal standards (e.g., deuterated analogs) to correct for matrix effects . Stability-indicating studies under photolytic stress (e.g., 4% degradation in acetonitrile/methanol) should employ forced degradation protocols followed by mass balance calculations to confirm assay accuracy .
Q. What are the key structural features distinguishing this compound from the parent drug?
this compound is a diastereomeric mixture with a rearranged A-ring structure, evidenced by UV spectral shifts (244 nm → 238 nm) and new absorbance bands at 278/334 nm due to conjugated carbonyl systems . MS/MS fragmentation patterns (e.g., m/z 413, 377, 341) confirm retention of the glucocorticoid backbone but altered side-chain oxidation states .
Advanced Research Questions
Q. How should researchers address contradictory data in impurity profiling, such as mismatched UV and MS results?
Cross-validate findings using orthogonal methods:
- LC-MS/MS for molecular weight confirmation.
- HPLC-CLND (charged aerosol detection) for non-UV-absorbing impurities.
- High-resolution MS (HRMS) to resolve isobaric interferences (e.g., C25H32O7 vs. C24H34O8) . Discrepancies may arise from matrix effects or degradation during analysis; replicate experiments under inert atmospheres are recommended .
Q. What experimental design strategies optimize impurity isolation for toxicological studies?
- Preparative chromatography : Use C18 columns with methanol/water gradients (40–80%) to isolate milligram quantities ≥95% purity .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to amplify degradation pathways .
- In silico toxicology : Apply DEREK Nexus to predict mutagenicity based on structural alerts (e.g., α,β-unsaturated ketones) .
Q. How do synthesis pathways influence the formation of this compound, and how can this be mitigated?
Impurity 1 forms via photoisomerization of the 1,2-diene moiety in Budesonide. Key controls include:
- Light-protected synthesis (amber glassware, λ < 420 nm).
- Catalytic scavengers (e.g., ascorbic acid) to quench free radicals during crystallization . Process analytical technology (PAT) with in-line FTIR monitors intermediate oxidation states .
Q. What statistical approaches resolve method robustness challenges in impurity analysis?
- Response Surface Methodology (RSM) : Optimize MEKC parameters (voltage, surfactant ratio) via central composite design to maximize resolution (R > 1.5) .
- Multivariate ANOVA : Assess batch-to-batch variability in impurity profiles using Hotelling’s T² .
Methodological Best Practices
Q. How can researchers ensure reproducibility in impurity synthesis and characterization?
Q. What protocols validate the absence of genotoxic impurities in this compound?
Follow ICH M7 guidelines :
Q. How should conflicting impurity stability data be reconciled in regulatory submissions?
Conduct forced degradation studies under ICH Q1A conditions, comparing results across three independent labs. Use principal component analysis (PCA) to identify outlier datasets and refine storage recommendations (e.g., desiccants, nitrogen blankets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
